Amoxycilloic Acid Trimer
Description
Properties
CAS No. |
210289-73-9 |
|---|---|
Molecular Formula |
C₄₈H₅₉N₉O₁₆S₃ |
Molecular Weight |
1114.23 |
Synonyms |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2R,4S)-4-carboxy-5,5-dim |
Origin of Product |
United States |
Formation Pathways and Mechanistic Insights into Amoxycilloic Acid Trimer Generation
Hydrolytic Degradation of Amoxicillin (B794) and Amoxycilloic Acid Precursors
The initial and rate-determining step in the formation of amoxycilloic acid oligomers is the hydrolysis of the parent amoxicillin molecule. This process leads to the creation of the monomeric unit, amoxycilloic acid, which serves as the fundamental building block for subsequent polymerization reactions.
The defining structural feature of amoxicillin and other penicillin-type antibiotics is the β-lactam ring, a four-membered cyclic amide. This ring is highly strained and susceptible to nucleophilic attack, particularly in aqueous solutions. The primary mechanism for its cleavage is hydrolysis, where a water molecule acts as the nucleophile. nih.gov
The process begins with the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate. Subsequently, the strained four-membered ring opens, breaking the amide bond and resulting in the formation of amoxycilloic acid. researchgate.net This open-ring structure is characterized by the presence of both a carboxylic acid group and an amino group, which are critical for subsequent oligomerization reactions.
The rate of amoxycilloic acid formation via hydrolysis is highly dependent on the pH of the aqueous solution. The degradation of amoxicillin follows a U-shaped pH-rate profile, exhibiting its greatest stability near neutral pH while degrading more rapidly in both acidic and alkaline conditions. researchgate.net
Under highly acidic conditions (e.g., pH below 2), the hydrolysis of the β-lactam ring is accelerated, leading to the formation of amoxycilloic acid. researchgate.net Conversely, in alkaline environments (e.g., pH 11), the degradation is also significantly faster. researchgate.net The increased rate at low and high pH is attributed to specific acid and base catalysis of the hydrolysis reaction.
The following interactive table displays the hydrolytic half-life of amoxicillin at different pH values, illustrating the significant impact of pH on its stability and the formation rate of its primary hydrolytic product, amoxycilloic acid.
| pH Value | Temperature (°C) | Hydrolytic Half-life (hours) | Stability Profile |
| 3 | Ambient | 128.2 | Low |
| 7 | Ambient | 208.3 | High |
| 11 | Ambient | 9.7 | Very Low |
This data is based on findings reported in a laboratory study on the abiotic degradation of amoxicillin. researchgate.net
Oligomerization Mechanisms of Amoxycilloic Acid: Dimer and Trimer Formation
Once amoxycilloic acid monomers are formed, they can react with each other or with remaining intact amoxicillin molecules to form dimers, trimers, and other higher-order oligomers.
The polymerization of amoxycilloic acid into dimers and trimers is believed to proceed through a series of condensation reactions, analogous to those observed in other penicillin derivatives. nih.gov These reactions can be conceptualized as a chain reaction where monomers are sequentially added to a growing oligomer.
Several potential reaction pathways for dimerization, which can be extended to trimerization, have been proposed based on the reactive functional groups present:
Amide Bond Formation (Carboxyl-Amine Reaction): The newly formed carboxylic acid group on one amoxycilloic acid molecule can react with the amino group on the side chain of a second molecule (either another amoxycilloic acid or an intact amoxicillin).
Reaction with the β-Lactam Ring: The carboxyl group of a ring-opened amoxycilloic acid molecule can act as a nucleophile, attacking the still-intact β-lactam ring of an amoxicillin molecule. This forms a dimer linked by a newly formed bond and results in the cleavage of the second β-lactam ring. nih.gov
Trimer formation occurs when a dimer, formed through one of these pathways, undergoes a further reaction with another amoxycilloic acid monomer. This step-wise addition continues the polymerization process.
The formation of oligomers like the amoxycilloic acid trimer is a multi-molecular process, and its kinetics are therefore sensitive to the concentration of the reactants. Higher initial concentrations of amoxicillin lead to a greater concentration of the amoxycilloic acid precursor in solution.
Based on fundamental principles of chemical kinetics, an increase in the concentration of amoxycilloic acid monomers will increase the probability of intermolecular collisions, thereby favoring the rates of dimerization and subsequent trimerization reactions. While specific kinetic studies on amoxycilloic acid trimerization are limited, it is a well-established principle that the rate of polymerization reactions generally increases with monomer concentration. Therefore, environments with high concentrations of amoxicillin are more likely to promote the formation of higher-order oligomers, including the trimer.
Photolytic and Other Abiotic Transformation Processes Contributing to Trimer Formation
In addition to hydrolysis, other abiotic processes can contribute to the degradation of amoxicillin and the subsequent formation of the this compound. Photolysis, or degradation induced by light, is a significant environmental degradation pathway. nih.gov
Amoxicillin can undergo direct photolysis by absorbing light, leading to an excited state that can result in molecular transformation. nih.gov More commonly in environmental waters, indirect photolysis occurs, where amoxicillin reacts with photochemically generated reactive species like hydroxyl radicals. nih.gov
Both direct and indirect photolytic pathways can lead to the cleavage of the β-lactam ring, thus serving as an additional route for the formation of amoxycilloic acid. nih.govarakut.ac.ir While photolysis also generates a variety of other degradation products, its role in trimer formation is primarily as a precursor-generating step. nih.govnih.gov By accelerating the conversion of amoxicillin to amoxycilloic acid, photolytic conditions can increase the available pool of monomers for the oligomerization reactions described previously.
Photodegradation Studies of Amoxicillin and Related Transformation Products
Photodegradation, the breakdown of compounds by light, is a primary pathway for the transformation of pharmaceuticals in the environment. Studies on amoxicillin reveal that it is susceptible to degradation under various light conditions, leading to a multitude of transformation products. While most research has focused on the breakdown of amoxicillin into smaller molecules, the potential for polymerization into structures like the this compound under photolytic conditions is an area of ongoing investigation.
Research has shown that the photodegradation of amoxicillin can be extensive, with some studies reporting the identification of over 65 different transformation products. mdpi.com The rate and extent of this degradation are influenced by the type of water matrix, with nearly complete degradation observed in river water over a 48-hour period. mdpi.com The kinetics of amoxicillin photolysis in river water have been found to follow pseudo-first-order kinetics. iucc.ac.il
Key transformation products identified in various studies include amoxicilloic acid, amoxicillin penicilloic acid, and amoxicillin diketopiperazine. arakut.ac.ir The opening of the β-lactam ring in the amoxicillin molecule is a critical step in its degradation, leading to the formation of amoxicilloic acid. This reactive intermediate can then undergo further transformations.
While direct photolytic formation of the this compound has not been extensively documented, the general mechanism of penicillin polymerization suggests a plausible pathway. The polymerization of penicillins with amino groups, such as amoxicillin, is hypothesized to occur via the amino group of one molecule attacking the carbonyl group of the β-lactam ring of another molecule. iucc.ac.il This mechanism provides a foundational understanding for the potential formation of dimers and, subsequently, trimers.
The following table summarizes findings from various photodegradation studies on amoxicillin, highlighting the conditions and major transformation products observed.
| Study Reference | Light Source | Matrix | Key Findings and Transformation Products Identified |
| Arsand et al. | Simulated Environmental Conditions | River Water | Almost complete degradation of amoxicillin in 48 hours; over 65 transformation products detected. mdpi.comiucc.ac.il |
| Gozlan et al. | Controlled Environmental Conditions | Aqueous Solutions (pH 5, 7, 8), Secondary Effluent, Tap Water | Identified amoxicilloic acid, amoxicillin penicilloic acid, and amoxicillin diketopiperazine. iucc.ac.il |
| Ellepola et al. | Simulated Solar Radiation | Aqueous Solution with Minerals | Investigated the role of anatase and kaolinite (B1170537) in degradation. nih.gov |
Role of Environmental Factors and Mineralogical Impacts on Degradation Profile
Environmental factors play a pivotal role in the degradation profile of amoxicillin and, by extension, the potential formation of its oligomers. Factors such as pH, the presence of minerals, and the composition of the aqueous matrix can significantly influence the rate and pathway of degradation.
pH: The pH of the surrounding medium affects the stability of the amoxicillin molecule and the surface charge of minerals that can catalyze its degradation. Amoxicillin is an amphoteric molecule with multiple pKa values, meaning its charge and reactivity change with pH. Studies have shown that the degradation of amoxicillin can be pH-dependent.
Mineralogical Impacts: The presence of common environmental minerals, such as anatase (a form of TiO₂) and kaolinite, has been shown to have a profound effect on the degradation of amoxicillin.
Anatase: This semiconductor mineral has demonstrated significant photocatalytic activity. In the presence of light, anatase can increase the degradation of amoxicillin by as much as 4.5-fold compared to degradation by sunlight alone. nih.govresearchgate.net Interestingly, anatase has also been observed to promote a higher rate of degradation in the dark compared to light controls without the mineral. nih.govresearchgate.net The formation of degradation products is also influenced by the presence of anatase. nih.gov
Kaolinite: In contrast to anatase, kaolinite has been found to diminish the degradation of amoxicillin under irradiated conditions. nih.govresearchgate.net However, it can contribute to the hydrolysis of the β-lactam ring through the catalytic effect of its surface hydroxyl groups. nih.gov
The following table details the impact of different minerals on the degradation of amoxicillin.
| Mineral | Condition | Effect on Amoxicillin Degradation | Reference |
| Anatase | Irradiated | 4.5-fold increase in degradation | nih.govresearchgate.net |
| Anatase | Dark | Higher degradation rate than light controls | nih.govresearchgate.net |
| Kaolinite | Irradiated | Diminished degradation | nih.govresearchgate.net |
Metal Ions: The presence of metal ions, such as copper and zinc, in water can also catalyze the hydrolysis of amoxicillin. acs.org This suggests that the mineralogical composition of natural waters can significantly influence the stability and transformation pathways of the antibiotic.
Theoretical Models for Predicting Trimer Formation and Stability
Theoretical and computational models offer valuable insights into the mechanisms of molecular interactions and can be used to predict the formation and stability of complex structures like the this compound. While specific theoretical models for the this compound are not widely available in the literature, studies on the dimerization of related penicillin antibiotics provide a strong basis for understanding the potential mechanisms of trimerization.
A study on the dimerization of ampicillin (B1664943), an antibiotic structurally similar to amoxicillin, identified several possible reaction pathways and calculated their energy barriers. iucc.ac.il The favored dimerization mode for penicillins with an amino group in the side chain involves the amino group of one molecule attacking the β-lactam ring of another. iucc.ac.il This theoretical framework suggests that the formation of the this compound would likely proceed through a similar step-wise addition mechanism, where a dimer intermediate reacts with another amoxycilloic acid molecule.
The energy barriers calculated for the different dimerization pathways of ampicillin indicate that some routes are more energetically favorable than others. For instance, the formation of a dimer through the attack of the amino group on the β-lactam ring was found to have a lower energy barrier compared to other potential dimerization reactions. iucc.ac.il This type of computational analysis could be extended to model the formation of the this compound, providing predictions about the most likely reaction pathways and the stability of the resulting trimer structure. Such models would be invaluable for understanding the conditions that favor trimer formation and for predicting its persistence in various environments.
Advanced Analytical Methodologies for Amoxycilloic Acid Trimer Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to isolating high-molecular-weight impurities like the Amoxycilloic Acid Trimer from the parent drug and other related substances. The choice of technique is dictated by the need for high resolution, sensitivity, and efficiency.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (U-HPLC), are the primary methods for separating oligomeric impurities of amoxicillin (B794). Method development focuses on optimizing various parameters to achieve effective separation of these high-molecular-weight compounds from amoxicillin and its other degradation products.
Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation of amoxicillin-related substances, including potential oligomers, is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. U-HPLC offers significant advantages over traditional HPLC by using columns with smaller particle sizes (<2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity, crucial for detecting trace levels of oligomers.
Key parameters in method development include mobile phase composition, pH, column type, and detection wavelength. For instance, a mobile phase of 0.15% formic acid and 0.1% formic acid-acetonitrile has been shown to provide good chromatographic peak shape and separation for amoxicillin and its metabolites. UV detection is commonly set at around 230 nm or 283 nm for amoxicillin and its related substances.
Table 1: Representative HPLC/U-HPLC Parameters for Amoxicillin and Oligomer Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase A | Aqueous Buffer (e.g., 0.05M Sodium Dihydrogen Phosphate, pH 4.4) | Controls retention and peak shape. |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | Elutes strongly retained components like oligomers. |
| Flow Rate | 1.0 - 1.5 mL/min (HPLC); <0.5 mL/min (U-HPLC) | Affects analysis time and separation efficiency. |
| Detection | UV at 230 nm or 283 nm | Monitors the absorbance of the analytes. |
| Injection Volume | 10 - 100 µL | Amount of sample introduced into the system. |
Capillary Electrophoresis (CE) serves as a powerful alternative and complementary technique to HPLC for impurity profiling. CE offers high separation efficiency, rapid analysis times, and minimal solvent consumption. The technique separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field.
For the analysis of amoxicillin and its impurities, including oligomeric forms, Capillary Zone Electrophoresis (CZE) is a frequently used mode. The separation is based on the charge-to-mass ratio of the analytes. The development of CZE methods involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature to resolve complex mixtures of impurities. The inherent advantages of CE, such as high resolution and the ability to separate compounds with subtle structural differences, make it particularly suitable for the challenging task of profiling drug impurities.
Mass Spectrometry for Structural Elucidation and Identification of Oligomeric Forms
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities. When coupled with a chromatographic separation technique like LC, it provides both retention time data and mass information, enabling confident identification of compounds like the this compound.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF-MS/MS) is a high-resolution mass spectrometry (HRMS) technique ideal for identifying unknown transformation products in complex matrices. The QTOF analyzer provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound.
In the context of identifying the this compound, an LC/QTOF-MS/MS system would first separate the trimer from other components. The high-resolution TOF analyzer would then measure the exact mass of the precursor ion corresponding to the trimer. This accurate mass is crucial for proposing a molecular formula. Subsequent MS/MS experiments, where the precursor ion is fragmented, provide structural information that helps to piece together the molecule's structure. This approach has been successfully used to identify various transformation products of amoxicillin, demonstrating its potential for elucidating the structure of oligomers.
For sensitive detection and quantification, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. This technique utilizes a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode to provide exceptional specificity and sensitivity.
In MRM mode, the first quadrupole selects a specific precursor ion (e.g., the protonated molecular ion of the this compound), the second quadrupole fragments this ion, and the third quadrupole monitors for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the matrix and allowing for quantification at very low levels. The development of LC-ESI-MS/MS methods has enabled the sensitive quantitation of amoxicillin and its related compounds in various biological and environmental samples.
Table 2: Example MRM Transitions for Amoxicillin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Amoxicillin | 364.1 | 223.1 | Negative |
Note: Specific transitions for the this compound would need to be determined experimentally but would be based on its unique precursor mass and predictable fragmentation.
The definitive structural confirmation of the this compound relies on a combination of accurate mass measurement and detailed analysis of its fragmentation patterns. As established by LC/QTOF-MS, the accurate mass of the molecular ion is the first step in proposing an elemental formula.
The next critical step is to study the fragmentation pathway. In tandem mass spectrometry (MS/MS), the isolated molecular ion of the trimer is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments is a signature of the molecule's structure. For amoxicillin and related beta-lactam compounds, characteristic fragmentation involves the cleavage of the beta-lactam ring and losses of functional groups like carboxylic acids (-COOH). By analyzing the masses of these fragment ions, analysts can deduce the connectivity of the atoms within the trimer and confirm its proposed structure. The fragmentation pattern of the trimer would be expected to show losses corresponding to one or more amoxycilloic acid monomer units, providing clear evidence of its oligomeric nature.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Amoxicillin |
| Amoxycilloic Acid |
| This compound |
| Formic Acid |
| Methanol |
| Potassium Dihydrogen Phosphate |
Spectroscopic and Other Advanced Characterization Methods for Structural Features
The unambiguous identification of the this compound requires a suite of advanced spectroscopic techniques capable of providing detailed information about its molecular structure, functional groups, and stereochemistry.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies. For the this compound, FTIR analysis is instrumental in confirming the presence of key structural motifs and monitoring its formation from amoxicillin.
The FTIR spectrum of the this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. These include:
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ indicates the presence of hydroxyl groups from the phenolic rings and carboxylic acid moieties. nih.gov
N-H Stretching: Bands in the same region (3200-3500 cm⁻¹) can also be attributed to the stretching vibrations of primary and secondary amines. nih.gov
C-H Stretching: Peaks around 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of C-H bonds in the aromatic and aliphatic parts of the molecule. nih.gov
C=O Stretching: One of the most critical regions is between 1650-1800 cm⁻¹. The β-lactam carbonyl group of intact amoxicillin shows a characteristic peak around 1770 cm⁻¹. springernature.combiomedres.us In the this compound, which is formed by the opening of the β-lactam ring, this peak would be absent. Instead, new strong absorption bands corresponding to the carbonyl stretching of the newly formed carboxylic acid and amide linkages would appear. A peak around 1650 cm⁻¹ can be attributed to the stretching of the secondary amide C=O. nih.gov
C=C Stretching: Aromatic ring C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the primary amine is expected around 1250 cm⁻¹. nih.gov
By comparing the FTIR spectrum of a sample with that of a reference standard of amoxicillin, the disappearance of the β-lactam peak and the appearance of new bands can confirm the degradation and the formation of amoxycilloic acid derivatives. biomedres.usmdpi.com
Interactive Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Phenolic & Carboxylic O-H | 3200-3500 (broad) | Stretching vibration of hydroxyl groups |
| Amine N-H | 3200-3500 | Stretching vibration of primary and secondary amines |
| Aromatic & Aliphatic C-H | ~3000 | Stretching vibration of carbon-hydrogen bonds |
| Amide C=O | ~1650 | Stretching vibration of secondary amide carbonyl |
| Aromatic C=C | 1400-1600 | Stretching vibrations within the aromatic ring |
| Amine C-N | ~1250 | Stretching vibration of the primary amine C-N bond |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing insights into the connectivity of atoms and their spatial arrangement. springernature.comnih.govresearchgate.netresearchgate.net For a complex molecule like the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for its complete characterization.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. Key signals would include those from the aromatic protons of the hydroxyphenyl groups, the methine protons, and the methyl groups of the penam (B1241934) core. The chemical shifts and coupling constants of these protons would be crucial in determining the stereochemistry and confirming the opening of the β-lactam ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The disappearance of the characteristic β-lactam carbonyl carbon signal and the appearance of new signals for the carboxylic acid and amide carbonyl carbons would be definitive evidence of the trimer's formation.
2D NMR Techniques: To establish the connectivity between different parts of the trimer and to determine the linkage points, various 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the side chains and the opened penam rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly valuable for identifying the linkages between the monomeric units of the trimer.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule.
Through the comprehensive analysis of these NMR data, the precise structure, including the stereochemical integrity of the chiral centers and the nature of the linkages between the amoxycilloic acid units, can be unequivocally determined.
Development and Validation of Quantitative Analytical Procedures for Trimer Analysis
Once the this compound has been characterized, it is imperative to develop and validate robust analytical methods for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. alliedacademies.org
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nih.gov The key validation parameters for a quantitative method for the this compound are:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as amoxicillin, other degradation products, and excipients. This is typically demonstrated by showing that the peak for the trimer is well-resolved from other peaks and by conducting forced degradation studies. scielo.brresearcher.liferesearchgate.netresearchgate.net
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standard solutions of the trimer at different concentrations and performing a linear regression analysis of the peak area versus concentration. A high correlation coefficient (R² > 0.99) is generally required.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Trueness (Accuracy): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the trimer is spiked into a sample matrix and the percentage of the analyte recovered is calculated.
Interactive Table: Representative Validation Data for a Quantitative HPLC Method for this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference | Peak purity index > 0.999 |
| Linearity | R² ≥ 0.99 | R² = 0.9995 over a range of 0.1-10 µg/mL |
| Precision | ||
| - Repeatability (RSD%) | ≤ 2.0% | 0.8% |
| - Intermediate (RSD%) | ≤ 3.0% | 1.5% |
| Trueness (Recovery %) | 98.0 - 102.0% | 99.5% |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics of a quantitative analytical method. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve.
For impurity analysis, a sensitive method with low LOD and LOQ values is crucial.
Interactive Table: LOD and LOQ for this compound Analysis
| Parameter | Method of Determination | Typical Value (µg/mL) |
| LOD | Signal-to-Noise Ratio (3:1) | 0.03 |
| LOQ | Signal-to-Noise Ratio (10:1) | 0.1 |
The effectiveness of any quantitative analysis heavily relies on the sample preparation step, which aims to extract the analyte of interest from the sample matrix and remove interfering substances. The choice of sample preparation technique depends on the nature of the matrix.
In Vitro Degradation Samples: For samples generated from forced degradation studies of amoxicillin, a simple "dilute and shoot" approach may be sufficient. scielo.brresearcher.liferesearchgate.netresearchgate.net This involves diluting the sample with a suitable solvent, often the mobile phase, followed by filtration to remove any particulate matter before injection into the HPLC system.
Simulated Environmental Water: The analysis of the this compound in environmental water samples presents a greater challenge due to its expected low concentrations and the presence of a complex matrix. Solid-Phase Extraction (SPE) is a commonly used technique for the extraction and pre-concentration of analytes from aqueous samples. A suitable SPE sorbent, such as a reversed-phase C18 or a mixed-mode cation exchange material, can be used to retain the trimer while allowing interfering substances to pass through. The retained analyte is then eluted with a small volume of an organic solvent, which is then evaporated and reconstituted in the mobile phase for HPLC analysis. This process not only cleans up the sample but also concentrates the analyte, thereby improving the method's sensitivity.
The development of an appropriate sample preparation strategy is crucial for obtaining reliable and accurate quantitative results for the this compound in diverse and complex matrices.
Investigative Studies on Amoxycilloic Acid Trimer S Role in Research Models
Understanding Amoxicillin (B794) Metabolic Pathways Through Trimer Studies in In Vitro and Theoretical Models
The formation of amoxycilloic acid trimer is a consequence of the degradation of amoxicillin. Understanding the pathways leading to its formation is crucial for controlling its presence in pharmaceutical formulations and for comprehending the broader metabolic fate of amoxicillin.
The degradation of amoxicillin, leading to the formation of various products including the this compound, is influenced by factors such as pH, temperature, and the presence of other chemical species. The initial and most common degradation step for penicillins, including amoxicillin, is the hydrolysis of the β-lactam ring, which results in the formation of the corresponding penicilloic acid, in this case, amoxicilloic acid. researchgate.net
Once amoxicilloic acid is formed, it can undergo further reactions, including polymerization, to form dimers, trimers, and other oligomers. The formation of the trimer likely involves the intermolecular reaction between amoxicilloic acid molecules. Theoretical studies utilizing functional density theory (DFT) have been employed to investigate the degradation mechanisms of amoxicillin, particularly its interaction with hydroxyl radicals, which can initiate the degradation process. cerist.dzresearchgate.net While these studies provide insights into the initial steps of degradation, the precise mechanisms of trimerization from amoxicilloic acid under various conditions are still an area of active research.
Kinetic studies on the degradation of amoxicillin provide valuable data on the rate at which it breaks down and forms various degradation products. The degradation of amoxicillin in aqueous solutions has been shown to follow pseudo-first-order kinetics under certain conditions. researchgate.netresearchgate.net The rate of degradation is significantly influenced by pH and temperature, with increased temperatures generally leading to faster degradation. univie.ac.at
Environmental Fate and Transformation Product Analysis in Aquatic Systems
The widespread use of amoxicillin has led to its detection in various environmental compartments, particularly in aquatic systems. The fate of amoxicillin and its degradation products, including the this compound, in the environment is a significant area of study due to concerns about the development of antibiotic resistance and potential ecotoxicological effects. mdpi.comnih.gov
The persistence of amoxicillin in aquatic environments is influenced by processes such as hydrolysis, photolysis, and biodegradation. noaa.govmdpi.com The degradation of amoxicillin in water can be accelerated by factors like sunlight (photodegradation) and the presence of certain microorganisms. mdpi.com Studies have shown that the degradation of amoxicillin in aqueous solutions can be modeled using pseudo-first-order kinetics. mdpi.com
While specific studies on the degradation kinetics and persistence of the this compound are limited, its environmental behavior is expected to be linked to that of its parent compound, amoxicillin, and its primary degradation product, amoxicilloic acid. The trimer, being a larger and more complex molecule, may exhibit different persistence and degradation characteristics compared to amoxicillin. It is plausible that the same environmental factors that influence amoxicillin degradation, such as sunlight and microbial activity, would also play a role in the breakdown of the trimer. However, the rate of degradation may differ, and further research is necessary to determine the environmental persistence of the this compound under various simulated conditions.
The monitoring of antibiotic residues and their degradation products in the environment is crucial for assessing the extent of contamination and potential risks. nih.goveawag.ch Various analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are employed for the detection and quantification of these compounds in environmental matrices like wastewater and surface water. researchgate.net
While studies have reported the detection of amoxicillin and some of its degradation products in environmental samples, the specific monitoring and identification of the this compound are not as frequently documented. researchgate.netneptjournal.com The development of sensitive and specific analytical methods is essential for the detection of the trimer, which may be present at low concentrations. The use of the this compound reference standard is vital for the accurate identification and quantification of this compound in complex environmental samples. researchgate.net The presence of amoxicillin oligomers in wastewater treatment plant effluents and surface waters is an area that warrants further investigation to fully understand the environmental burden of amoxicillin degradation products. nih.gov
Mechanistic Investigations of this compound Interactions with Biochemical Systems (in vitro studies)
In vitro studies provide a controlled environment to investigate the fundamental biochemical and molecular interactions of compounds. For the this compound, such studies would be crucial to understanding its potential biological effects, separate from its precursor, amoxicillin.
Exploration of Molecular Interactions at a Mechanistic Level, if any (e.g., protein binding studies)
Direct protein binding studies specifically targeting the this compound are not prominently reported in the current body of scientific literature. Research has more commonly focused on the binding of amoxicillin and its primary metabolite, amoxicilloic acid, to proteins. For instance, amoxicillin's mechanism of action involves binding to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis. nih.govnih.gov
While direct evidence is lacking for the trimer, it can be hypothesized that the trimeric structure, with multiple carboxylic acid and amine functional groups, could potentially interact with proteins. The nature and strength of such binding would depend on the three-dimensional conformation of the trimer and the surface chemistry of the interacting protein.
| Potential Interaction Type | Relevant Functional Groups on Trimer | Potential Protein Residues Involved | Hypothesized Consequence |
| Electrostatic Interactions | Carboxylate groups (-COO⁻) | Positively charged amino acids (e.g., Lysine, Arginine) | Alteration of protein conformation and function. |
| Hydrogen Bonding | Amine (-NH2), Hydroxyl (-OH), Carboxyl (-COOH) groups | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) | Stabilization of the trimer-protein complex. |
| Hydrophobic Interactions | Phenyl group | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) | Contribution to the overall binding affinity. |
This table is based on theoretical interactions and is not derived from direct experimental data on the this compound.
Theoretical Modeling of Bio-Chemical Reaction Pathways Involving the Trimer
However, computational studies on amoxicillin and its degradation products can provide a framework for future modeling of the trimer. Such models could predict:
Formation Energetics: The thermodynamic feasibility and kinetic barriers for the formation of the trimer from amoxicilloic acid monomers.
Conformational Analysis: The most stable three-dimensional structures of the trimer, which would be crucial for understanding its potential to interact with biological molecules.
Reactivity: The prediction of reactive sites on the trimer and its susceptibility to further degradation or modification within a biological system.
Studies on the degradation of amoxicillin have identified various by-products, including amoxicillin penicilloic acid and amoxilloic acid. nih.govgcu.ac.ukresearchgate.net Theoretical models could help elucidate the pathways leading from these initial degradation products to the formation of oligomers like the trimer.
| Modeling Approach | Potential Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies. | Prediction of reactivity, stability, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulation of the trimer's movement and interaction with its environment (e.g., water, proteins) over time. | Understanding of conformational flexibility and binding dynamics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in a complex environment, such as an enzyme active site. | Elucidation of potential metabolic pathways involving the trimer. |
This table outlines potential future research directions and does not represent completed studies on the this compound.
Future Research Directions and Methodological Advances for Amoxycilloic Acid Trimer
Integration of Advanced Hyphenated Analytical Platforms for Comprehensive Profiling
Future investigations into amoxycilloic acid trimer will increasingly depend on advanced hyphenated analytical platforms that offer enhanced sensitivity and specificity. The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is fundamental for detecting and identifying amoxicillin's degradation products in complex environmental samples. researchgate.netoup.comnih.gov Techniques such as tandem mass spectrometry (MS/MS) are crucial for the structural elucidation of these transformation products. mdpi.com
Further progress is expected from the adoption of multidimensional analytical techniques. For instance, two-dimensional liquid chromatography (LCxLC) provides superior separation power for complex mixtures, which is essential for resolving the various isomers of the this compound. Additionally, the integration of ion mobility spectrometry with mass spectrometry (IM-MS) can separate ions based on their size and shape, offering another layer of specificity to distinguish between closely related isomers and conformers.
Table 1: Advanced Hyphenated Analytical Platforms for Trimer Analysis
| Analytical Platform | Separation Principle | Detection Principle | Key Advantages for Trimer Analysis |
|---|---|---|---|
| LC-HRMS/MS | Liquid Chromatography | High-Resolution Tandem Mass Spectrometry | High sensitivity, accurate mass for formula determination, structural elucidation. |
| LCxLC-MS | Two-Dimensional Liquid Chromatography | Mass Spectrometry | Enhanced separation of complex isomeric mixtures. |
Application of Computational Chemistry and Molecular Dynamics Simulations for Trimer Formation, Conformation, and Stability
Computational chemistry offers powerful tools to investigate the molecular intricacies of this compound. ijirset.com Density Functional Theory (DFT) calculations can be used to model the reaction pathways of amoxicillin (B794) degradation, providing insights into the formation mechanisms of its oligomers, including dimers and trimers. nih.gov These theoretical studies help elucidate the electronic structure and reactivity of the molecules involved. chemrj.orgresearchgate.net
Molecular dynamics simulations will be instrumental in exploring the conformational flexibility and stability of the this compound in various environmental conditions. By simulating the interactions of the trimer with its surroundings, researchers can understand how factors like solvent and temperature affect its structure and behavior. This computational approach provides a deeper understanding of the trimer's persistence and potential interactions in the environment. ijirset.com
Development of Green Analytical Chemistry Approaches for Sustainable Trimer Analysis
In line with the growing emphasis on sustainability, future analytical methods for this compound will incorporate principles of green analytical chemistry (GAC). nih.govnrigroupindia.com The goal is to minimize the environmental impact of analytical procedures by reducing the use of hazardous solvents and reagents. researchgate.net This includes the development of methods that use greener solvents, reduce waste, and consume less energy. ekb.eg
Key strategies in this area involve the miniaturization of analytical systems and the adoption of alternative extraction and separation techniques. researchgate.net For example, replacing traditional liquid chromatography with techniques that use more environmentally friendly mobile phases can significantly reduce the ecological footprint of the analysis. The development of such sustainable methods is crucial for the long-term monitoring of antibiotic transformation products in the environment. nih.govresearchgate.net
Unraveling Complex Oligomerization Pathways and Stereoisomeric Forms of Amoxycilloic Acid Derivatives
The degradation of amoxicillin can lead to a variety of oligomeric products beyond the trimer. mdpi.com A significant challenge for future research is to fully map these complex oligomerization pathways. This involves identifying the various dimers, trimers, and potentially higher-order oligomers that can form under different environmental conditions.
Furthermore, the stereochemistry of amoxicillin means that its degradation products, including the this compound, can exist in multiple stereoisomeric forms. researchgate.net Differentiating and characterizing these stereoisomers is analytically demanding but essential, as they may exhibit different biological activities and environmental behaviors. The development of advanced chiral separation techniques coupled with sensitive detection methods will be critical to addressing this research area.
Broader Implications for Antibiotic Transformation Product Research and Environmental Monitoring
Research on this compound has significant implications for the broader field of antibiotic transformation product (TP) analysis and environmental monitoring. nih.govnih.gov The insights and analytical methodologies developed for studying this specific trimer can be applied to investigate the degradation of other antibiotics. oaepublish.com Understanding the formation and fate of TPs is crucial because they may retain antimicrobial activity, possess their own toxicity, or contribute to the spread of antibiotic resistance. oaepublish.commdpi.comacs.org
Comprehensive environmental risk assessments must consider not only the parent antibiotic compounds but also their transformation products. nih.gov Therefore, the development of robust and sensitive analytical methods for a wide range of TPs is essential for effective environmental monitoring. mdpi.com This will allow for a more accurate evaluation of the true extent of antibiotic pollution and the efficacy of water treatment processes designed to remove these contaminants. nih.gov
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and purifying amoxycilloic acid trimer in academic research?
- Methodological Answer : Synthesis typically involves acid-catalyzed trimerization under controlled temperature and solvent conditions. For purification, multi-step chromatography (e.g., reverse-phase HPLC) is critical to isolate the trimer from monomer/dimer byproducts . Derivatization techniques, such as isotopic labeling (e.g., ²H or ¹⁸O substitution), can enhance separation efficiency and structural validation . Crosslinking studies suggest that trifunctional active sites in trimer acids promote polymerization, requiring optimization of reaction kinetics and stoichiometry .
Q. How can researchers characterize the structural stability and hydrogen-bonding interactions in this compound?
- Methodological Answer : Infrared (IR) action spectroscopy combined with helium nanodroplet trapping provides high-resolution vibrational data to map hydrogen-bonding networks. Isotopic substitution (e.g., ²H labeling) helps identify exchangeable protons and validate computational models . For electronic structure analysis, extended-transition-state energy decomposition (ETS-NOCV) quantifies bond strength and charge transfer in trimer configurations .
Q. What are the biological or material science implications of this compound’s physicochemical properties?
- Methodological Answer : The trimer’s planar structure, resembling crystalline carboxylic acid arrangements, may influence its role in supramolecular assembly or polymer crosslinking . In biological systems, trimers can disrupt metabolic pathways (e.g., hepatic bile acid metabolism) or act as ion channel modulators due to their size and charge distribution .
Advanced Research Questions
Q. How should researchers address contradictions in reported spectral data or structural models of this compound?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). A systematic approach involves:
- Comparative spectroscopy : Replicate studies under identical conditions using isotopic analogs (e.g., ¹⁸O-FA trimer) to isolate environmental effects .
- Computational validation : Density functional theory (DFT) or molecular dynamics simulations should match experimental IR/NMR spectra to resolve ambiguities .
- Crystallography : Single-crystal X-ray diffraction remains the gold standard for resolving planar vs. nonplanar conformer disputes .
Q. What advanced computational frameworks are suitable for modeling this compound’s dynamic behavior in solution?
- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations capture solvent interactions and proton transfer dynamics. For hydrogen-bonding networks, ETS-NOCV analysis decomposes bonding interactions into covalent and electrostatic components, enabling precise mapping of trimer stability . Machine learning-assisted force fields (e.g., ANI-2x) can predict trimerization pathways under varying pH or temperature .
Q. How can researchers differentiate trimer-specific reactivity from monomer/dimer contributions in kinetic studies?
- Methodological Answer : Use time-resolved spectroscopic techniques (e.g., stopped-flow UV-Vis) with selective quenching agents to isolate trimer reaction rates. Mass spectrometry (MS) with collision-induced dissociation (CID) identifies trimer-specific fragmentation patterns . For crosslinking studies, compare storage modulus and induction times between trimer/dimer systems to quantify functional group efficacy .
Q. What strategies optimize the functionalization of this compound for targeted applications (e.g., drug delivery or polymer science)?
- Methodological Answer :
- Site-selective modification : Protect reactive sites (e.g., carboxyl groups) with tert-butoxycarbonyl (Boc) groups before functionalizing hydroxyl or amine moieties.
- Crosslinking efficiency : Prioritize trifunctional crosslinkers over difunctional analogs to enhance network density, as demonstrated in linseed oil-based thermosetting polymers .
- Biological compatibility : Assess trimer-protein binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to minimize off-target effects .
Q. How do environmental factors (e.g., pH, ionic strength) influence the aggregation behavior of this compound?
- Methodological Answer : Conduct zeta potential measurements and dynamic light scattering (DLS) to monitor colloidal stability. For pH-dependent studies, use potentiometric titrations to determine pKa shifts in trimer vs. monomer/dimer species. Helium nanodroplet spectroscopy reveals how solvation shells stabilize specific conformers under non-equilibrium conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
